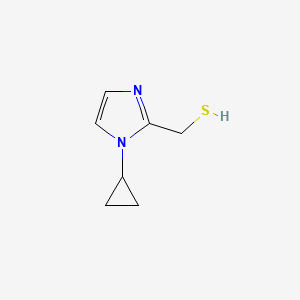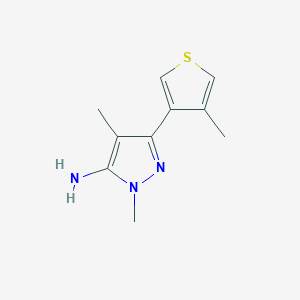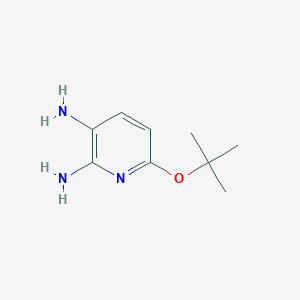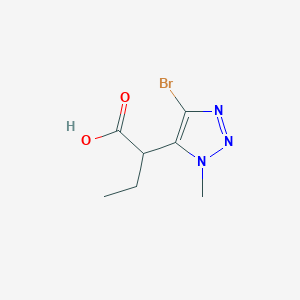
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo substituent at the 4-position and a butanoic acid moiety at the 5-position of the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a approach, where an azide and an alkyne undergo a cycloaddition reaction in the presence of a copper catalyst to form the triazole ring.
Bromination: The triazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions.
Introduction of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides to form a variety of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds depending on the nucleophile used in the substitution reactions.
科学的研究の応用
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Triazole derivatives, including this compound, are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science applications.
作用機序
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. The bromo substituent and butanoic acid moiety contribute to the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- 2-(4-Fluoro-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
- 2-(4-Iodo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid
Uniqueness
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)butanoic acid is unique due to the presence of the bromo substituent, which imparts distinct chemical and biological properties. The bromo group enhances the compound’s reactivity and can influence its interaction with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C7H10BrN3O2 |
|---|---|
分子量 |
248.08 g/mol |
IUPAC名 |
2-(5-bromo-3-methyltriazol-4-yl)butanoic acid |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-4(7(12)13)5-6(8)9-10-11(5)2/h4H,3H2,1-2H3,(H,12,13) |
InChIキー |
ZMVKPVOXAGNYCY-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(N=NN1C)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



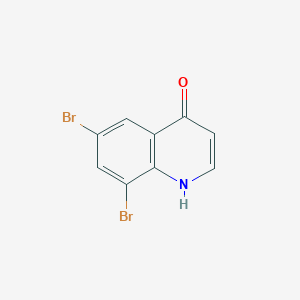
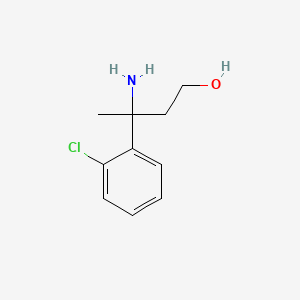
![6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13311997.png)
![3-{[1-(2,4-Dichlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13311998.png)
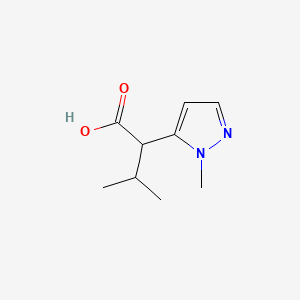
![7-Methyl-4H,5H,6H,7H-furo[2,3-c]pyridine](/img/structure/B13312006.png)

amine](/img/structure/B13312013.png)


